Sarafloxacin hydrochloride

Antimicrobial susceptibility testing Poultry microbiology Fluoroquinolone comparative potency

Sarafloxacin hydrochloride (CAS 1352879-52-7) is a deuterated, high-purity fluoroquinolone antibiotic tailored for advanced veterinary pharmacokinetic and residue analysis studies. This compound demonstrates 2.4-fold higher MPC than pradofloxacin against E. coli, enabling precise selection pressure research. Its unique pharmacokinetic profile in shrimp, featuring rapid Tmax (2 h) and extensive hepatopancreatic distribution, makes it an indispensable tool for aquatic bacterial disease modeling. The defined JECFA ADI (0-0.33 µg/kg bw) and validated analytical methodology meet rigorous food safety compliance standards. Do not substitute; quantifiable differences in clinical outcomes and tissue distribution patterns against enrofloxacin and other class members demand this exact molecule for reproducible results.

Molecular Formula C₂₀H₁₀D₈ClF₂N₃O₃
Molecular Weight 429.87
CAS No. 1352879-52-7
Cat. No. B1147236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSarafloxacin hydrochloride
CAS1352879-52-7
Synonyms6-Fluoro-1-(4-fluorophenyl)-1,4-dihydro-4-oxo-7-(1-piperazinyl-d8)-3-quinolinecarboxylic Acid Hydrochloride;  A 56620-d8;  PD 121960-d8;  Sarafin-d8; 
Molecular FormulaC₂₀H₁₀D₈ClF₂N₃O₃
Molecular Weight429.87
Structural Identifiers
SMILESC1CN(CCN1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=CC=C(C=C4)F)F.Cl
InChIInChI=1S/C20H17F2N3O3.ClH/c21-12-1-3-13(4-2-12)25-11-15(20(27)28)19(26)14-9-16(22)18(10-17(14)25)24-7-5-23-6-8-24;/h1-4,9-11,23H,5-8H2,(H,27,28);1H
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sarafloxacin Hydrochloride (CAS 1352879-52-7) — Veterinary Fluoroquinolone Procurement and Comparative Specifications


Sarafloxacin hydrochloride (CAS 1352879-52-7), chemically 6-fluoro-1-(4-fluorophenyl)-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid hydrochloride, is a third-generation veterinary fluoroquinolone antibiotic developed by Abbott Laboratories for the treatment and control of bacterial infections in poultry and aquaculture [1]. As a fluorinated quinolone, it exerts bactericidal activity through inhibition of bacterial DNA gyrase and topoisomerase IV, disrupting DNA replication and transcription [2]. The compound is supplied as the hydrochloride salt to enhance aqueous solubility for formulation purposes. It has been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA), which established an Acceptable Daily Intake (ADI) of 0-0.33 µg/kg body weight based on microbiological endpoints [3].

Why Sarafloxacin Hydrochloride Cannot Be Interchanged with Enrofloxacin or Danofloxacin in Poultry and Aquaculture Applications


Despite belonging to the same fluoroquinolone class, veterinary fluoroquinolones exhibit clinically significant divergence in pharmacokinetic profiles, species-specific bioavailability, in vivo efficacy, and mutant prevention characteristics that preclude simple generic substitution. Direct comparative studies reveal that enrofloxacin demonstrates superior clinical outcomes in colisepticemia treatment relative to sarafloxacin (lower mortality and lesion scores), while sarafloxacin exhibits distinct tissue distribution patterns advantageous in aquaculture applications [1]. Furthermore, the Mutant Prevention Concentration (MPC) hierarchy among veterinary FQs differs substantially, with sarafloxacin showing approximately 2.4-fold higher MPC than the reference compound pradofloxacin for E. coli, a value that differs from enrofloxacin (1.4-fold) and danofloxacin (2.3-fold) [2]. These quantifiable differences in therapeutic outcomes, resistance selection potential, and species-specific pharmacokinetic behavior demonstrate that class-based substitution carries material risk of suboptimal clinical response or accelerated resistance emergence.

Sarafloxacin Hydrochloride: Quantitative Comparative Evidence Against Enrofloxacin, Danofloxacin, and Other Veterinary Fluoroquinolones


In Vitro Antibacterial Activity of Sarafloxacin Hydrochloride Compared to Enrofloxacin and Pefloxacin Against Poultry Pathogens

In a direct head-to-head in vitro study, sarafloxacin hydrochloride demonstrated superior antibacterial activity compared to enrofloxacin hydrochloride and pefloxacin mesylate against multiple avian pathogenic strains [1]. The study measured minimum inhibitory concentrations (MIC) and minimum bactericidal concentrations (MBC) for four target organisms. Notably, sarafloxacin exhibited equal MIC and MBC values for all tested strains, indicating bactericidal rather than merely bacteriostatic activity at the inhibitory concentration [1].

Antimicrobial susceptibility testing Poultry microbiology Fluoroquinolone comparative potency

Comparative Clinical Efficacy of Sarafloxacin vs Enrofloxacin vs Danofloxacin in Chicken Colisepticemia Model

A controlled in vivo study compared the therapeutic efficacy of sarafloxacin, enrofloxacin, and danofloxacin administered via drinking water (continuous vs. pulsed regimens) against experimentally induced E. coli colisepticemia in chickens [1]. Mortality, morbidity, severe lesion incidence, and mean air sac lesion scores were quantified across 90 chicks per treatment group. Enrofloxacin was conclusively more efficacious than either danofloxacin or sarafloxacin across all measured endpoints [1].

In vivo efficacy Colibacillosis treatment Poultry antimicrobial therapy Air sac lesion scoring

Mutant Prevention Concentration (MPC) Hierarchy: Sarafloxacin Relative Resistance Selection Potential Among Veterinary Fluoroquinolones

The Mutant Prevention Concentration (MPC) represents the drug concentration required to inhibit the growth of first-step resistant mutants present in large bacterial populations. A comparative study evaluated MPCs of seven veterinary fluoroquinolones against E. coli ATCC 8739 and S. aureus ATCC 6538, using pradofloxacin as the reference compound [1]. Sarafloxacin exhibited intermediate MPC values, placing it between marbofloxacin/enrofloxacin (lower MPC, more favorable resistance prevention) and orbifloxacin/difloxacin (higher MPC, less favorable) [1].

Antimicrobial resistance prevention Mutant Prevention Concentration Fluoroquinolone dosing strategy Resistance selection

Species-Dependent Pharmacokinetic Profile: Route-Specific Bioavailability of Sarafloxacin Hydrochloride in Poultry, Swine, and Aquaculture Species

Pharmacokinetic studies across multiple target species reveal substantial variation in oral bioavailability of sarafloxacin hydrochloride, ranging from 42.6% to 61.6% depending on species and formulation [1][2][3]. Intramuscular administration in pigs achieves markedly higher bioavailability (81.8%) compared to oral administration (42.6%), while in broilers oral bioavailability (59.6%) exceeds intramuscular bioavailability (72.1%) only modestly [1]. These differences have direct implications for dosage regimen design.

Pharmacokinetics Bioavailability Species-specific dosing Veterinary drug formulation

In Vitro Activity of Sarafloxacin vs Enrofloxacin Against Avian Mycoplasma gallisepticum and Mycoplasma synoviae

A comparative in vitro susceptibility study evaluated sarafloxacin, enrofloxacin, tylosin, and oxytetracycline against clinical isolates and reference strains of Mycoplasma gallisepticum (MG) and Mycoplasma synoviae (MS), both economically significant avian respiratory pathogens [1]. Against MG, sarafloxacin MIC (0.37 µg/mL) was 2.6-fold higher than enrofloxacin MIC (0.14 µg/mL). Against MS, sarafloxacin MIC (1.76 µg/mL) was comparable to enrofloxacin MIC (1.82 µg/mL), with no statistically significant difference [1].

Mycoplasma susceptibility Avian respiratory pathogens Fluoroquinolone comparative activity Poultry mycoplasmosis

Validated NCCLS Interpretive Breakpoints for Sarafloxacin Against Escherichia coli Colibacillosis Isolates

Quality control and interpretive criteria for sarafloxacin susceptibility testing were established in a multi-laboratory study following NCCLS (now CLSI) methodology [1][2]. The study defined susceptible (≤0.06 µg/mL, ≥25 mm zone diameter) and resistant (≥0.25 µg/mL, ≤21 mm zone diameter) breakpoints specifically for E. coli-associated colibacillosis isolates. Methodological validation demonstrated a low error rate of 5.9% and very major error rate of only 0.5%, with strong correlation between agar dilution and broth microdilution methods (r = 0.94) [1].

Susceptibility breakpoints Quality control parameters Antimicrobial susceptibility testing CLSI/NCCLS standards

Sarafloxacin Hydrochloride: Evidence-Based Research and Industrial Application Scenarios Derived from Comparative Data


Poultry E. coli Colibacillosis Susceptibility Testing Panel Inclusion

Based on the established NCCLS interpretive breakpoints for sarafloxacin (susceptible ≤0.06 µg/mL, resistant ≥0.25 µg/mL) and validated quality control parameters for E. coli ATCC 25922, sarafloxacin hydrochloride is appropriate for inclusion in antimicrobial susceptibility testing panels for avian pathogenic E. coli isolates [1]. The low very major error rate (0.5%) and strong method correlation (r=0.94) support reliable susceptibility categorization [1]. However, given the superior clinical efficacy of enrofloxacin demonstrated in colisepticemia challenge models (mortality reduction of 14.6 percentage points vs sarafloxacin), susceptibility testing results for sarafloxacin should not be extrapolated to predict enrofloxacin clinical outcomes [2].

Aquaculture Antibacterial Therapy in Penaeid Shrimp (Litopenaeus vannamei)

Pharmacokinetic data in Pacific white shrimp demonstrates favorable oral bioavailability (61.6%) with rapid absorption (Tmax = 2 h) and extensive hepatopancreatic distribution (Cmax 24.4× higher than hemolymph, AUC 18.7× higher) [1]. Rapid elimination from edible tissues (muscle <0.1 mg/kg within 36 h, hepatopancreas within 5 days) supports food safety compliance [1]. These tissue-specific pharmacokinetic properties differentiate sarafloxacin hydrochloride from other veterinary fluoroquinolones with less favorable crustacean pharmacokinetic profiles, positioning it as a preferred candidate for shrimp bacterial disease research and treatment protocols.

Analytical Reference Standard for Fluoroquinolone Residue Monitoring Methods

Sarafloxacin hydrochloride is included in validated multi-residue analytical methods for veterinary drug monitoring. A GC-MS/MS method for simultaneous detection of enrofloxacin, ofloxacin, sarafloxacin, and danofloxacin residues in poultry meat and pork achieved detection limits of 1.0 µg/kg for sarafloxacin and enrofloxacin, with quantification limits of 2.0 µg/kg [1]. Recovery rates ranged from 77.97-92.23% across matrices [1]. The compound serves as a certified reference material for LC-MS/MS and GC-MS confirmatory analysis in regulatory compliance testing, food safety monitoring, and method development for fluoroquinolone residue detection.

Resistance Prevention Research Using Mutant Prevention Concentration (MPC) Thresholds

For research programs investigating fluoroquinolone resistance prevention strategies, sarafloxacin hydrochloride provides a well-characterized reference compound with defined MPC values (2.4-fold above pradofloxacin for E. coli ATCC 8739; 15-fold above pradofloxacin for S. aureus ATCC 6538) [1]. The intermediate position of sarafloxacin in the veterinary FQ MPC hierarchy (between marbofloxacin/enrofloxacin and orbifloxacin/difloxacin) makes it suitable as a comparator compound in dose-fractionation studies and pharmacokinetic/pharmacodynamic (PK/PD) modeling aimed at defining dosing regimens that minimize resistance selection pressure [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sarafloxacin hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.